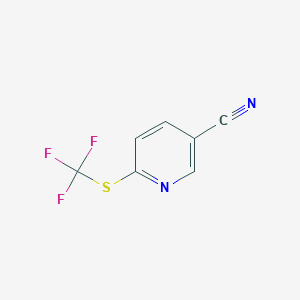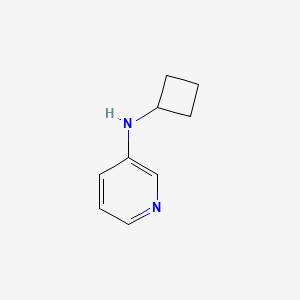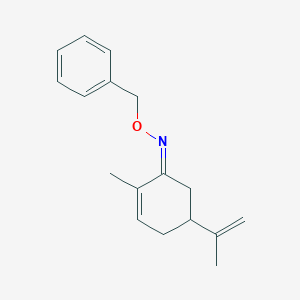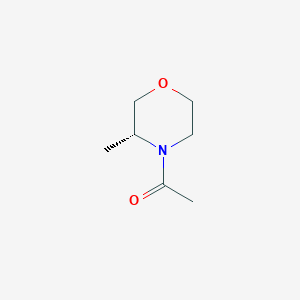
(R)-1-(3-Methylmorpholino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Methylmorpholino)ethan-1-one is a chiral compound with a morpholine ring substituted with a methyl group at the 3-position and an ethanone group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylmorpholino)ethan-1-one typically involves the reaction of ®-3-methylmorpholine with an appropriate ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methylmorpholino)ethan-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Common solvents used in industrial production include dichloromethane and tetrahydrofuran.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Methylmorpholino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of ®-1-(3-Methylmorpholino)ethan-1-one can yield ketones or carboxylic acids.
Reduction: Reduction can produce alcohols.
Substitution: Substitution reactions can introduce various functional groups into the morpholine ring.
Aplicaciones Científicas De Investigación
®-1-(3-Methylmorpholino)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Methylmorpholino)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(3-Methylmorpholino)ethan-1-one
- 1-(3-Methylmorpholino)propan-1-one
- 1-(3-Methylmorpholino)butan-1-one
Uniqueness
®-1-(3-Methylmorpholino)ethan-1-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-1-(3-Methylmorpholino)ethan-1-one. The presence of the methyl group at the 3-position of the morpholine ring also imparts distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-[(3R)-3-methylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C7H13NO2/c1-6-5-10-4-3-8(6)7(2)9/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
ILNIRFDLPDPUTQ-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1COCCN1C(=O)C |
SMILES canónico |
CC1COCCN1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)

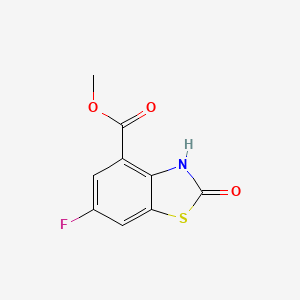
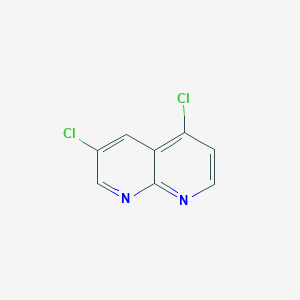
![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
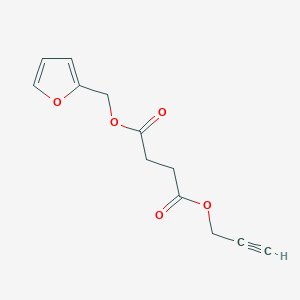
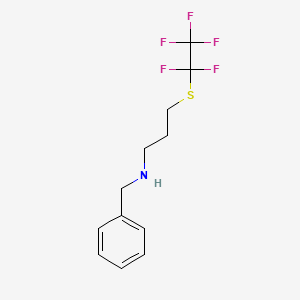

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
